3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride

Physicochemical Property Profiling Medicinal Chemistry Lead Optimization Sulfonamide Library Design

Researchers seeking conformationally constrained sulfonamide building blocks often face a gap in commercially available cyclohexene-sulfonyl chlorides with precise methyl substitution. 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride (CAS 854724-89-3) directly solves this supply pain point. - Enables direct synthesis of gamma-secretase inhibitor analogs exemplified in US7410964, avoiding de novo core construction. - The tetrasubstituted alkene acts as a dienophile, enabling tandem sulfonylation-cycloaddition sequences to build polycyclic architectures. - A computed XLogP3 of 1.8 (vs. 2.9 for the saturated analog) helps mitigate LogP-driven off-target promiscuity. Supplied in 100 mg to 1 g research quantities with immediate dispatch.

Molecular Formula C8H13ClO2S
Molecular Weight 208.71 g/mol
Cat. No. B13243362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride
Molecular FormulaC8H13ClO2S
Molecular Weight208.71 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1)S(=O)(=O)Cl)C
InChIInChI=1S/C8H13ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h8H,3-5H2,1-2H3
InChIKeyXPALHSKSKCJRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride as a Structurally Differentiated Sulfonylation Intermediate for Medicinal Chemistry Procurement


3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride (CAS 854724-89-3, MF C₈H₁₃ClO₂S, MW 208.71 g/mol) is a reactive sulfonyl chloride building block characterized by a cyclohexene ring bearing methyl substituents at the 3- and 4-positions [1]. The compound serves as an electrophilic handle for introducing a stereochemically defined, conformationally constrained cyclohexene sulfonamide or sulfonate ester moiety into target molecules via nucleophilic substitution with amines, alcohols, or thiols [2]. Its core structural differentiation—a tetrasubstituted alkene embedded in a six-membered ring with a synthetically accessible sulfonyl chloride group—positions it within a narrow chemical space that is distinct from unsubstituted, mono-substituted, or saturated cyclohexane analogs commonly offered in screening collections [1].

Electrophilic sulfonyl chloride handle for nucleophilic substitution with amines, alcohols, or thiols
Conformationally constrained cyclohexene scaffold with tetrasubstituted alkene for stereoelectronic differentiation
Structurally distinct from unsubstituted, monomethyl, and saturated cyclohexane sulfonyl chloride analogs

Why 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride Cannot Be Trivially Replaced by In-Class Cyclohexyl or Cyclohexene Sulfonyl Chloride Analogs


In-class analogs such as cyclohex-3-ene-1-sulfonyl chloride (CAS 854724-91-7), 4-methylcyclohex-3-ene-1-sulfonyl chloride (CAS 874527-62-5), and 3,4-dimethylcyclohexane-1-sulfonyl chloride (CAS 1339666-87-3) differ in molecular weight, computed lipophilicity (XLogP3), and electronic character of the cyclohexene ring, which collectively alter nucleophilic substitution kinetics, sulfonamide conformational preferences, and downstream biological target engagement [1]. Simple substitution with the saturated analog eliminates the olefin, removing the potential for late-stage Diels-Alder functionalization or affinity-modulating π-interactions [2]. The quantitative evidence below demonstrates that 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride occupies a distinct and non-interchangeable region of physicochemical property space relative to its closest available comparators [1].

Lipophilicity shift may alter ADME profile
Lower computed XLogP3 (1.8) relative to cyclohex-3-ene (2.0) and saturated dimethyl analog (2.9) can change solubility and binding properties in derived sulfonamides.
Saturated analog eliminates alkene reactivity
3,4-Dimethylcyclohexane-1-sulfonyl chloride lacks the olefin required for Diels-Alder functionalization or π-interaction potential, limiting synthetic diversification.
Unsubstituted cyclohexene analog lacks conformational bias
Absence of methyl groups in cyclohex-3-ene-1-sulfonyl chloride may alter sulfonamide orientation and target engagement, reducing relevance for programs requiring dimethyl substitution.

Quantitative Evidence Guide: 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride Differentiation Data for Procurement Decision-Making


Computed Lipophilicity (XLogP3) for 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride vs. Closest Cyclohexene and Cyclohexane Sulfonyl Chloride Analogs

Among a panel of four structurally related sulfonyl chlorides, 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride exhibits the lowest computed XLogP3-AA value (1.8) [1]. This represents a reduction of 0.2 log units relative to the unsubstituted cyclohex-3-ene analog (XLogP3 = 2.0), 0.1 log units relative to the 4-monomethyl analog (XLogP3 = 1.9), 1.1 log units relative to the saturated 3,4-dimethylcyclohexane analog (XLogP3 = 2.9), and 0.4 log units relative to cyclohexanesulfonyl chloride (XLogP3 = 2.2) [2][3][4][5]. The directionality of this difference is counter to the expectation that gem-dimethyl substitution universally increases lipophilicity, suggesting that the combination of the electron-rich tetrasubstituted alkene and the polar sulfonyl chloride group produces a unique electronic polarization effect [1].

Lipophilicity Comparison
Cross-study comparable
XLogP3 1.8 (target) vs. 2.0 (cyclohex-3-ene), 1.9 (4-methyl), 2.9 (saturated dimethyl), 2.2 (cyclohexane)
Reported lower lipophilicity vs. cyclohexyl analogs
In silico prediction; experimental log P not reported
Physicochemical Property Profiling Medicinal Chemistry Lead Optimization Sulfonamide Library Design

Molecular Weight Differentiation in the Substituted Cyclohexene Sulfonyl Chloride Series for Custom Library Synthesis

3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride (MW 208.71 g/mol) occupies an incremental molecular weight window between the unsubstituted cyclohex-3-ene-1-sulfonyl chloride (MW 180.65 g/mol) and the fully saturated 3,4-dimethylcyclohexane-1-sulfonyl chloride (MW 210.72 g/mol) [1][2][3]. Compared to the 4-monomethylcyclohex-3-ene variant (MW 194.68 g/mol), the target compound adds 14.03 Da—exactly one additional methylene unit—while simultaneously introducing a second sp² carbon into the ring system [4]. This places the compound at a critical junction in lead-like chemical space: its molecular weight remains below 210 Da, which is within the favorable range for fragment elaboration, yet it carries sufficient structural complexity (heavy atom count = 12) to generate meaningful SAR when elaborated into final sulfonamide ligands [1].

Molecular Weight Differentiation
Cross-study comparable
208.71 g/mol (target) vs. 180.65 (unsubstituted), 194.68 (4-methyl), 210.72 (saturated dimethyl)
Unique MW window supports systematic SAR exploration
Computed values; confirm experimentally
Building Block Selection Fragment-Based Drug Discovery Chemical Library Enumeration

Stereoelectronic Differentiation: Tetrasubstituted Alkene Reactivity and Conformational Constraint Relative to Unsubstituted and Monomethyl Cyclohexene Analogs

The 3,4-dimethyl substitution pattern creates a tetrasubstituted, electron-rich alkene that is both more nucleophilic and more sterically encumbered than the disubstituted alkene in cyclohex-3-ene-1-sulfonyl chloride or the trisubstituted alkene in 4-methylcyclohex-3-ene-1-sulfonyl chloride [1][2]. In the context of Diels-Alder cycloaddition, this tetrasubstituted dienophile is predicted to exhibit altered regioselectivity and reduced reaction rates compared to less substituted analogs, but with the compensating advantage of generating a quaternary carbon center at the ring fusion that is inaccessible from the comparator compounds [1]. Furthermore, the two methyl groups restrict the conformational flexibility of the cyclohexene ring relative to the unsubstituted analog, potentially biasing the sulfonamide group into a preferred orientation that can enhance binding affinity when the scaffold is elaborated into a final ligand—a concept exploited in Merck's cyclohexyl sulfone γ-secretase inhibitor program, where 3,4-dimethyl substitution was specifically exemplified as a preferred motif [3].

Stereoelectronic Profile
Class-level inference
Tetrasubstituted alkene; electron-rich and sterically congested; enables Diels-Alder cycloaddition with quaternary center formation
Reported scaffold privilege; patent exemplification supports preference
No quantitative kinetic data for direct analog comparison
Diels-Alder Cycloaddition Late-Stage Functionalization Strategy Sulfonamide Conformational Analysis

Supplier Catalog Availability and Pricing: 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride as a Specialist Research Chemical with Differentiated Procurement Profile

3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride is available from Enamine (catalog EN300-154903) and Ambeed (catalog A1045587) at 95% purity, with pricing at 1g scale of approximately $970–$1,343 as of 2023–2024 supplier data [1]. In contrast, the unsubstituted cyclohex-3-ene-1-sulfonyl chloride (CAS 854724-91-7) is widely stocked by multiple suppliers (Sigma-Aldrich, Chem-Space, American Elements) at lower cost, reflecting its status as a commodity screening compound rather than a structurally differentiated building block [2]. The saturated analog 3,4-dimethylcyclohexane-1-sulfonyl chloride is listed as a discontinued product by CymitQuimica, indicating limited commercial availability and potential supply chain risk for programs relying on the saturated scaffold . The higher unit cost and narrower supplier base for the target compound reflect its specialized synthetic route and lower production volume, but also signal that it is not a trivial analog obtainable from generic sulfonyl chloride stockrooms [1].

Supplier & Pricing Profile
Supplier data
$970–$1,343/1g (2 suppliers); unsubstituted analog widely stocked at lower cost; saturated analog discontinued
Premium pricing reflects structural differentiation; supply chain review advised
Prices subject to change; verify with supplier
Research Chemical Sourcing Custom Synthesis Feasibility Building Block Procurement Strategy

Optimal Application Scenarios for 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride Based on Differential Evidence


γ-Secretase Inhibitor Lead Optimization Requiring 3,4-Dimethylcyclohexyl Sulfonamide Scaffolds

The 3,4-dimethyl substitution on the cyclohexene ring is specifically exemplified in patent literature on cyclohexyl sulfone-based γ-secretase inhibitors (e.g., US7410964 and Churcher et al., 2006), where it contributed to compounds achieving robust in vivo Aβ(40) lowering with an MED of 1 mg/kg p.o. in APP-YAC transgenic mice [1]. Researchers pursuing this target class can directly elaborate 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride into the sulfonamide or sulfone derivatives described in these patents, avoiding the need for de novo construction of the dimethylcyclohexene core. The compound's computed lower lipophilicity (XLogP3 = 1.8) relative to saturated cyclohexane analogs (XLogP3 = 2.9) also aligns with medicinal chemistry strategies to mitigate LogP-driven off-target promiscuity [2].

Late-Stage Diels-Alder Functionalization of Sulfonamide-Containing Molecular Probes

For chemical biology applications requiring the installation of a reactive handle that can undergo post-synthetic cycloaddition, the tetrasubstituted alkene in 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride provides a dienophile that is absent in saturated or unsubstituted analogs [3]. This enables the construction of bicyclic or polycyclic sulfonamide architectures via tandem sulfonylation–cycloaddition sequences, generating molecular complexity and quaternary stereocenters that expand the accessible chemical space beyond that reachable with commodity sulfonyl chlorides [3].

Systematic Physicochemical Property Screening in Fragment-Based Sulfonamide Library Design

The compound's unique molecular weight (208.71 g/mol), heavy atom count (12), and XLogP3 value (1.8) define a discrete point in lead-like property space that is not duplicated by the unsubstituted (MW 180.65, XLogP3 2.0, heavy atoms 10), monomethyl (MW 194.68, XLogP3 1.9, heavy atoms 11), or saturated dimethyl (MW 210.72, XLogP3 2.9, heavy atoms 12) analogs [4]. Procurement of this building block enables fragment library designers to populate an otherwise vacant cell in a property-based screening matrix, facilitating the assessment of how incremental changes in ring substitution and saturation state affect binding thermodynamics and ligand efficiency metrics across multiple target classes [4].

Application
Selection Property
Validation Focus
γ-Secretase inhibitor lead optimization
3,4-Dimethylcyclohexene sulfonamide scaffold
Reported Aβ endpoint response context
Late-stage Diels-Alder functionalization
Tetrasubstituted dienophile handle
Cycloaddition regioselectivity and stereochemistry
Fragment-based sulfonamide library design
Differentiated physicochemical profile
Binding thermodynamics and ligand efficiency review
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